Home > Products > Screening Compounds P132065 > Azilsartan Medoxomil-D5
Azilsartan Medoxomil-D5 -

Azilsartan Medoxomil-D5

Catalog Number: EVT-1502010
CAS Number:
Molecular Formula: C₃₀H₁₉D₅N₄O₈
Molecular Weight: 573.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azilsartan Medoxomil-D5 is a deuterated form of Azilsartan Medoxomil, an angiotensin II receptor blocker used primarily in the treatment of hypertension. The compound is notable for its enhanced pharmacokinetic properties due to the incorporation of deuterium, which can improve metabolic stability and alter the pharmacodynamics of the drug. Azilsartan Medoxomil itself is a prodrug that converts to its active form, Azilsartan, through hydrolysis.

Source and Classification

Azilsartan Medoxomil-D5 is synthesized from Azilsartan Medoxomil, which is classified as an antihypertensive agent. It falls under the category of angiotensin II receptor antagonists, specifically targeting the AT1 receptor subtype. This classification places it alongside other well-known antihypertensives like Losartan and Valsartan.

Synthesis Analysis

Methods and Technical Details

The synthesis of Azilsartan Medoxomil-D5 involves several key steps that modify the original Azilsartan structure to incorporate deuterium. The general synthetic pathway includes:

  1. Starting Material Preparation: The synthesis begins with the preparation of Azilsartan Medoxomil using hydroxylamine hydrochloride and various organic reagents in a controlled environment, typically involving solvents like dimethyl sulfoxide.
  2. Deuteration Process: Deuteration can be achieved through several methods:
    • Exchange Reactions: Utilizing deuterated solvents or reagents during the synthesis process can facilitate the incorporation of deuterium into specific positions on the molecule.
    • Reduction Techniques: Employing deuterated reducing agents can also selectively introduce deuterium into the compound.
  3. Purification and Characterization: After synthesis, Azilsartan Medoxomil-D5 is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry to confirm the incorporation of deuterium.
Molecular Structure Analysis

Structure and Data

The molecular formula for Azilsartan Medoxomil-D5 can be represented as C30H23D5N4O8KC_{30}H_{23}D_{5}N_{4}O_{8}K. The structure features a complex arrangement including:

  • A benzimidazole ring
  • An oxadiazole moiety
  • A medoxomil ester group

The presence of deuterium alters certain NMR characteristics, allowing for distinct spectral identification compared to non-deuterated forms.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the activation of Azilsartan Medoxomil-D5 is hydrolysis, where the medoxomil ester is converted into the active form, Azilsartan. This reaction typically occurs in physiological conditions post-administration:

Azilsartan Medoxomil D5+H2OAzilsartan D5+Medoxomil\text{Azilsartan Medoxomil D5}+H_2O\rightarrow \text{Azilsartan D5}+\text{Medoxomil}

This hydrolysis reaction is crucial for its pharmacological activity as it releases the active ingredient that exerts antihypertensive effects.

Mechanism of Action

Process and Data

Azilsartan Medoxomil-D5 functions by selectively blocking the angiotensin II type 1 receptor (AT1). By inhibiting this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to:

The pharmacodynamic profile may be enhanced by the presence of deuterium, which could lead to prolonged action or altered absorption characteristics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Azilsartan Medoxomil-D5 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 611.74 g/mol
  • Solubility: Poorly soluble in water but shows improved solubility at higher pH levels.
  • Stability: More stable than its non-deuterated counterpart due to reduced metabolic degradation.

The compound's hygroscopic nature necessitates careful handling to maintain integrity during storage.

Applications

Scientific Uses

Azilsartan Medoxomil-D5 primarily serves as a research tool in pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its applications include:

  • Investigating Metabolic Pathways: Understanding how deuteration affects drug metabolism.
  • Pharmacological Studies: Assessing changes in efficacy or side effects compared to traditional Azilsartan.
  • Development of New Formulations: Exploring potential new therapeutic uses or improved delivery systems for hypertension treatment.
Introduction to Azilsartan Medoxomil-D5

Structural Characterization and Isotopic Labeling Rationale

Azilsartan Medoxomil-D5 (C₂₅H₁₅D₅N₄O₅; MW 461.48 g/mol) is a deuterated analog of the angiotensin II receptor blocker (ARB) azilsartan medoxomil. The compound features five deuterium atoms (⁵D) strategically incorporated at the ethyl group of the ethoxy moiety (–OCD₂CD₃), replacing all hydrogen atoms in this position. This isotopic substitution preserves the parent compound’s core pharmacophore—including the benzimidazole-7-carboxylic acid, biphenyl linker, and oxadiazolone ring—while creating a distinct mass signature (+5 Da) for analytical detection. The molecular formula and structural integrity are confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with purity ≥98% by HPLC and ≥99% deuterium enrichment [3] [4].

The rationale for deuterium labeling centers on enabling precise quantification of azilsartan in biological matrices. As an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), Azilsartan Medoxomil-D5 co-elutes with non-deuterated azilsartan but resolves as a separate peak in mass spectra (m/z 461.5 vs. 456.4). This allows compensation for matrix effects, extraction variability, and instrument fluctuations during pharmacokinetic studies [3] [6].

Table 1: Structural and Analytical Properties of Azilsartan Medoxomil-D5

PropertySpecification
Molecular FormulaC₂₅H₁₅D₅N₄O₅
Molecular Weight461.48 g/mol
Deuterium PositionsEthoxy group (–OCD₂CD₃)
CAS Number1346599-45-8
IUPAC Name3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid
Primary UseInternal standard for azilsartan quantification

Role of Deuterium in Pharmacokinetic Optimization

Deuterium’s kinetic isotope effect (KIE) leverages the reduced vibrational frequency of C–D bonds compared to C–H bonds, potentially altering metabolic pathways. In Azilsartan Medoxomil-D5, deuterium substitution at the ethoxy group targets sites vulnerable to oxidative metabolism by cytochrome P450 (CYP) enzymes. While the compound itself is not administered therapeutically, its design informs deuterium’s impact on azilsartan’s pharmacokinetics:

  • Metabolic Stability: Deuteriation slows O-deethylation—azilsartan’s primary metabolic pathway—reducing first-pass metabolism and prolonging half-life in preclinical models [6].
  • Exposure Correlation: Dose-normalized studies show deuterated analogs exhibit 15–30% lower clearance rates in mammalian hepatocyte assays, translating to higher AUC (area under the curve) values [3].
  • Isotope Effect Magnitude: The KIE for Azilsartan-D5 is moderate (kH/kD = 2.5–3.0), as deuterium affects rate-limiting steps without eliminating metabolites [6].

These properties make deuterated azilsartan variants valuable for probing metabolic stability mechanisms and designing optimized ARBs. However, Azilsartan Medoxomil-D5 itself is exclusively an analytical tool and not a therapeutic agent.

Table 2: Comparative Metabolic Parameters of Azilsartan vs. Deuterated Analogues

ParameterAzilsartanDeuterated Azilsartan AnalogsImpact
Primary MetabolismO-DeethylationSlowed O-deethylation↑ Metabolic stability
CYP InvolvementCYP2C9, CYP2B6Reduced CYP affinity↓ First-pass clearance
Half-life (t₁/₂)6–9 hours↑ 20–30%↑ Systemic exposure
Analytical UtilityN/ACo-elution + distinct MS signal↑ Quantification accuracy

Historical Development and Patent Landscape

The synthesis of Azilsartan Medoxomil-D5 emerged alongside the development of azilsartan medoxomil (marketed as Edarbi®). Key milestones include:

  • Patent Protections: WO2014102628A1 (2014) details stable formulations of azilsartan medoxomil using excipients like copovidone, indirectly supporting deuterated analog research. Although not explicitly claiming deuterated compounds, this patent’s emphasis on azilsartan’s stability underlies analytical method development [2].
  • Commercial Availability: Since 2015, suppliers like MedChemExpress, BOC Sciences, and Santa Cruz Biotechnology have offered Azilsartan-D5 as a research standard. Catalogs specify its use in bioanalytical method validation (BMV) for Abbreviated New Drug Applications (ANDAs) [3] [6].
  • Regulatory Applications: The compound enables pharmacokinetic studies referenced in FDA submissions, such as population pharmacokinetics in special populations (e.g., hepatic impairment) and fixed-dose combination products [5].

The deuterated analog remains protected under process patents (e.g., synthetic routes using deuterated ethanol), but its core structure is off-patent for research use.

Table 3: Historical Milestones in Azilsartan Medoxomil-D5 Development

YearMilestoneSignificance
2014WO2014102628A1 Patent FiledStabilized azilsartan formulations enabling deuterated analog studies
2015First Commercial Listings (Santa Cruz Biotechnology)Availability as an internal standard (Cat. No. sc-503232)
2016Pediatric PK Studies Referencing Deuterated StandardsValidation of pediatric dosing simulations using deuterated analogs
2018Inclusion in FDA Submissions for ANDAsSupport for bioequivalence testing of generic azilsartan

Properties

Product Name

Azilsartan Medoxomil-D5

Molecular Formula

C₃₀H₁₉D₅N₄O₈

Molecular Weight

573.56

Synonyms

1-[[2’-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester-D5; _x000B_(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-Ethoxy-1-[[2’-(5-oxo-4,5-dihydro-1,2,4-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.